molecular formula C24H29N7O5 B15143965 Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

Cat. No.: B15143965
M. Wt: 498.5 g/mol
InChI Key: IMXHGCRIEAKIBU-FIBGUPNXSA-N
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Description

Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The morpholine and piperidine moieties are then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various cancers by inhibiting specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H29N7O5

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32)/i1D3

InChI Key

IMXHGCRIEAKIBU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5

Origin of Product

United States

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